molecular formula C20H18N4O2S2 B11094651 3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11094651
M. Wt: 410.5 g/mol
InChI Key: VGGLSJXRKPTAJR-WSDLNYQXSA-N
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Description

3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylsulfanyl group, a dimethoxyphenyl moiety, and an isothiazolecarbonitrile core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE typically involves multiple steps, including the formation of the isothiazole ring and the introduction of the benzylsulfanyl and dimethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Isothiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzylsulfanyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Moiety: This step may involve condensation reactions with suitable aldehydes or ketones.

Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl and dimethoxyphenyl groups may play a role in binding to these targets, while the isothiazolecarbonitrile core could be involved in the compound’s overall activity. The specific pathways and molecular targets would depend on the context of its use, such as in biological assays or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE include other isothiazole derivatives and compounds with benzylsulfanyl or dimethoxyphenyl groups. These compounds may share some chemical properties but differ in their specific activities and applications. For example:

    Isothiazole Derivatives: These compounds often exhibit antimicrobial or anti-inflammatory properties.

    Benzylsulfanyl Compounds: Known for their potential use in pharmaceuticals as enzyme inhibitors.

    Dimethoxyphenyl Compounds: Often studied for their antioxidant and anti-cancer properties.

The uniqueness of 3-(BENZYLSULFANYL)-5-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE lies in its combination of these functional groups, which may result in novel properties and applications.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

3-benzylsulfanyl-5-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C20H18N4O2S2/c1-25-17-9-8-15(10-18(17)26-2)12-22-23-19-16(11-21)20(24-28-19)27-13-14-6-4-3-5-7-14/h3-10,12,23H,13H2,1-2H3/b22-12+

InChI Key

VGGLSJXRKPTAJR-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=C(C(=NS2)SCC3=CC=CC=C3)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=C(C(=NS2)SCC3=CC=CC=C3)C#N)OC

Origin of Product

United States

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